2-[(5-Bromopyridin-2-yl)amino]cyclohexan-1-ol
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Overview
Description
Preparation Methods
The synthesis of 2-[(5-Bromopyridin-2-yl)amino]cyclohexan-1-ol typically involves the reaction of 5-bromopyridine with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol . Industrial production methods may involve bulk custom synthesis and cold-chain transportation to ensure the stability of the compound .
Chemical Reactions Analysis
2-[(5-Bromopyridin-2-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-[(5-Bromopyridin-2-yl)amino]cyclohexan-1-ol is widely used in scientific research due to its diverse applications:
Mechanism of Action
The mechanism of action of 2-[(5-Bromopyridin-2-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[(5-Bromopyridin-2-yl)amino]cyclohexan-1-ol can be compared with other similar compounds, such as:
5-Bromopyridine: A related compound with a similar bromopyridine structure, used in organic synthesis and as a reagent in chemical reactions.
2-Amino-5-bromopyridine: Another similar compound with applications in biochemical research and organic synthesis.
Methyl 5-bromopyridine-3-carboxylate: Used in the synthesis of pharmaceuticals and other organic compounds.
The uniqueness of this compound lies in its specific structure, which combines a bromopyridine moiety with a cyclohexanol group, providing distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(5-bromopyridin-2-yl)amino]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-8-5-6-11(13-7-8)14-9-3-1-2-4-10(9)15/h5-7,9-10,15H,1-4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEXWUJOTNAYID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC2=NC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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